molecular formula C14H10INO B8517885 1h-Isoindol-1-one,2,3-dihydro-7-iodo-4-phenyl-

1h-Isoindol-1-one,2,3-dihydro-7-iodo-4-phenyl-

Cat. No. B8517885
M. Wt: 335.14 g/mol
InChI Key: MJABDDWVUUCMEU-UHFFFAOYSA-N
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Patent
US07745641B2

Procedure details

7-Amino-4-phenylisoindolinone (80.0 mg, 0.357 mmol) was dissolved in acetonitrile (4.8 mL), and the solution was added with potassium iodide (71.0 mg, 0.428 mmol), copper iodide (82.0 mg, 0.428 mmol), iodine (109 mg, 0.428 mmol) and tert-butyl nitrite (0.068 mL, 0.57 mmol), followed by stirring under ice-cooling for 1.5 hours. Then, the reaction mixture was warmed to room temperature and further added with tert-butyl nitrite (0.068 mL, 0.57 mmol), followed by stirring at 50° C. for 1.5 hours. The reaction mixture was added with 10% aqueous sodium thiosulfate solution and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by preparative thin-layer chromatography (chloroform/acetonitrile=6/1) to obtain 7-iodo-4-phenylisoindolinone (72.6 mg, yield 61%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
solvent
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step Two
Quantity
109 mg
Type
reactant
Reaction Step Two
Quantity
0.068 mL
Type
reactant
Reaction Step Two
Quantity
82 mg
Type
catalyst
Reaction Step Two
Quantity
0.068 mL
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:6]2[C:10]=1[C:9](=[O:11])[NH:8][CH2:7]2.[I-:18].[K+].II.N(OC(C)(C)C)=O.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(#N)C.[Cu](I)I>[I:18][C:2]1[CH:3]=[CH:4][C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:6]2[C:10]=1[C:9](=[O:11])[NH:8][CH2:7]2 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
NC=1C=CC(=C2CNC(C12)=O)C1=CC=CC=C1
Name
Quantity
4.8 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
71 mg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
109 mg
Type
reactant
Smiles
II
Name
Quantity
0.068 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
82 mg
Type
catalyst
Smiles
[Cu](I)I
Step Three
Name
Quantity
0.068 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Four
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling for 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
by stirring at 50° C. for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative thin-layer chromatography (chloroform/acetonitrile=6/1)

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC(=C2CNC(C12)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 72.6 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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